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Pectin(fromapple) -

Pectin(fromapple)

Catalog Number: EVT-13532262
CAS Number:
Molecular Formula: C47H68O16
Molecular Weight: 889.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Apple pomace, the solid remains after apple juice extraction, serves as a primary source for pectin. It typically contains about 10-15% pectin on a dry weight basis . The extraction process involves the use of acidic conditions to solubilize protopectin, which then transforms into pectin.

Classification

Pectin can be classified based on its degree of esterification:

  • High Methoxyl Pectin: Typically has a degree of esterification greater than 50%, forming gels in the presence of sugar and acid.
  • Low Methoxyl Pectin: Has a degree of esterification below 50%, requiring calcium ions to form gels.
Synthesis Analysis

Methods

The extraction of pectin from apple pomace can be performed using several methods, including:

  1. Hot Acid Extraction: This method involves treating apple pomace with hot dilute acid (usually hydrochloric acid) at temperatures around 90-95 °C. The acid hydrolyzes protopectin into soluble pectin .
  2. Hydrolysis with Sulfur Dioxide: Another method includes hydrolyzing dried apple pomace with an aqueous solution of sulfur dioxide at approximately 80-85 °C .
  3. Sequential Extraction: This approach combines different extraction methods for improved yield, such as using water followed by acid or ammonium oxalate solutions .

Technical Details

The extraction parameters significantly influence the yield and quality of pectin. For example, one study reported an optimal yield of 10.5% pectin from apple pomace using 0.05N hydrochloric acid at 95 °C for one hour followed by precipitation with ethanol .

Molecular Structure Analysis

Structure

The molecular structure of pectin consists mainly of linear chains of galacturonic acid units that may be partially methyl-esterified. The main structural regions include:

  • Homogalacturonan: A linear chain of galacturonic acids.
  • Rhamnogalacturonan-I: Contains alternating units of galacturonic acid and rhamnose.
  • Rhamnogalacturonan-II: A more complex structure with additional side chains .

Data

The degree of esterification and the presence of neutral sugar side chains affect the gelling properties and functional characteristics of pectin. For instance, high methoxyl pectins gel in high sugar concentrations while low methoxyl pectins require calcium ions for gel formation .

Chemical Reactions Analysis

Reactions

Pectin undergoes various chemical reactions during extraction and application:

  • Esterification: The degree of esterification affects gelling properties; higher esterification leads to stronger gels.
  • Degradation: Acidic or basic conditions can lead to depolymerization and loss of gelling ability due to cleavage of glycosidic bonds .

Technical Details

Chemical modifications such as ester cleavage can occur during extraction processes, impacting the final properties of the extracted pectin. For example, treatments that involve strong acids may lead to significant depolymerization .

Mechanism of Action

Process

Pectin's gelling mechanism involves hydrogen bonding and ionic interactions among polymer chains. In high methoxyl pectins, sugar concentration promotes gel formation through hydrophobic interactions between methyl esters. In low methoxyl pectins, divalent cations like calcium bridge the chains together to form a gel matrix .

Data

Studies indicate that the structural arrangement and degree of esterification are crucial for understanding how pectin interacts with other components in food systems, influencing texture and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pectin is typically a white to light brown powder.
  • Solubility: Soluble in water under acidic conditions; insoluble at neutral or alkaline pH.

Chemical Properties

  • Molecular Weight: Varies widely based on source and extraction method; typically ranges from 10,000 to several hundred thousand daltons.
  • Degree of Esterification: Affects functional properties; ranges from 60% to over 80% depending on extraction conditions .
Applications

Pectin has diverse applications across various industries:

  • Food Industry: Used as a gelling agent in jams, jellies, and desserts; stabilizer in fruit juices and dairy products.
  • Pharmaceuticals: Acts as a thickening agent in formulations.
  • Cosmetics: Utilized for its emulsifying properties.

Recent studies also highlight potential health benefits associated with dietary fiber from pectin, including cholesterol reduction and gastrointestinal health improvement .

Introduction to Apple Pectin in Contemporary Research

Apple Pectin as a Model Heteropolysaccharide in Plant Cell Wall Studies

Apple pectin’s structural heterogeneity establishes it as an exemplary system for investigating cell wall dynamics. Unlike simpler polysaccharides, it comprises at least 17 distinct monosaccharides interconnected through over 20 glycosidic linkages, creating domain-specific architectures with specialized functions [1]. Its hierarchical organization includes:

  • Homogalacturonan (HG): Linear α-1,4-D-galacturonic acid chains (72–100 residues in apple) where methyl-esterification patterns dictate biomechanical behavior. Blocks of ≥10 de-esterified residues enable calcium-mediated "egg-box" crosslinking, directly modulating cell wall porosity and stiffness [1] [7].
  • Rhamnogalacturonan-I (RG-I): A flexible backbone of [→2)-α-L-Rhap-(1→4)-α-D-GalpA-(1→] repeats (~300 units in suspension cultures) with neutral sugar side-chains (arabinan, galactan, or arabinogalactan). These domains constitute ~25% of apple pectin and serve as hydration regulators and pathogen recognition sites [1] [5].
  • Rhamnogalacturonan-II (RG-II): The most structurally conserved domain featuring borate diester crosslinks between apiosyl residues. This dimerization is essential for wall integrity; mutations disrupting RG-II biosynthesis cause dwarfism in Arabidopsis [7].
  • Xylogalacturonan (XGA): β-D-Xylp-(1→3) substitutions on HG backbones, abundant in reproductive tissues (25–75% xylosidation in apples). XGA may limit enzymatic degradation of pectin matrices [1].

Table 1: Structural Domains of Apple Pectin and Their Functional Attributes

DomainMonosaccharide CompositionKey Structural FeaturesBiological Roles
Homogalacturonan>90% GalAMethyl-esterified at C6; O-acetylated at O2/O3Calcium crosslinking; porosity regulation
RG-IAlternating Rha-GalA (≥300 repeats)Arabinan/galactan side-chains at Rha O-4Hydration; microbial symbiosis signaling
RG-II12+ monosaccharides including DHA, KdoBorate diester crosslinked dimersWall strength; cation homeostasis
XylogalacturonanGalA with β-Xyl side-chainsDegree of xylosidation: 25% (watermelon)–75% (apple)Protection against polygalacturonase degradation

Recent studies exploit apple pectin’s modularity to dissect enzyme-substrate relationships. For example:

  • Pectin methylesterases (PMEs) selectively de-esterify HG, with spatial patterning controlled by PME inhibitors (PMEIs). Atomic force microscopy confirms that PME action directly alters wall elasticity in apple cortical tissue [7].
  • Rhamnogalacturonan hydrolases cleave RG-I backbones, revealing apple-specific substitution patterns where 20–80% of rhamnose units bear galactose decorations [1]. Such enzymatic fingerprinting enables precise mapping of domain interactions.

These attributes cement apple pectin’s status as a reference polymer for elucidating wall remodeling mechanisms during fruit development and pathogen responses.

Historical Evolution of Apple Pectin Research: From Food Additive to Multifunctional Biopolymer

The scientific trajectory of apple pectin spans three transformative phases, each expanding its applications beyond traditional roles:

  • Empirical Utilization (Pre-1960s): Early applications exploited apple pomace’s gelling capacity without structural knowledge. Artisanal jelly production relied on acidic extraction of "protopectin" – later identified as insoluble pectin-cellulose composites [5]. The 1950s standardized commercial pectin production from citrus and apple pomace, primarily as a texturizer (jam, yogurt).

  • Structural Era (1960s–1990s): Key discoveries redefined pectin as a complex macromolecule:

  • De Vries (1983) proposed the "smooth vs. hairy regions" model, distinguishing HG from branched RG-I [1].
  • Advanced chromatography (SEC, HPAEC-PAD) quantified apple pectin’s molecular weight distribution (50–150 kDa) and methylation degrees (DM 50–75%) [8].
  • Enzymatic studies revealed synergistic degradation: Endo-polygalacturonase requires prior HG de-esterification by PME, while RG-lyases specifically cleave rhamnogalacturonan backbones [5].
  • Functional Expansion (2000s–Present): Research pivoted toward bioactive and material science applications:
  • Health-modulating effects: Apple pectin’s fermentability generates SCFAs (butyrate/propionate) with hypocholesterolemic activity (↓ serum LDL) and prebiotic functions [1]. RG-I arabinogalactans exhibit immunomodulatory effects via macrophage activation [9].
  • Biomaterial innovation: Cationic apple pectin derivatives serve as gene delivery vectors, while nanoemulsions stabilize hydrophobic bioactives [7].
  • Environmental applications: Crosslinked pectin hydrogels effectively adsorb heavy metals (Pb²⁺, Cd²⁺) via carboxylate coordination [9].

This evolution reflects a paradigm shift: from viewing pectin as a passive thickener to recognizing it as a structurally programmable biopolymer with diverse functionality.

Global Significance of Apple Pomace Valorization in Pectin Production

Valorizing apple pomace – the pulpy residue after juicing – addresses both waste management and economic challenges. With global apple production exceeding 83 million metric tons annually (FAO 2019), 25–30% becomes pomace, yielding 5–7 million tons of underutilized biomass [3] [9]. China dominates this stream (48.6% of global production), followed by the EU (22%) and USA (6.2%) [8] [9]. Pomace valorization converts waste into high-value pectin while mitigating environmental hazards:

Table 2: Global Apple Pomace Utilization and Valorization Potential

RegionAnnual Apple Production (Million Tons)Pomace Generation (% of processed apples)Current Valorization RatePectin Yield from Pomace
China40.430%<15%3.5–18% (dry weight basis)
European Union14.225%30–40%10–15%
United States5.128%20–25%8–12%
South America2.830%<10%5–10%

Extraction advancements enhance pectin recovery and functionality:

  • Green technologies: Microwave-assisted extraction (MAE) at 90°C/15min increases yields 24% over conventional methods by enhancing cell rupture. Supercritical CO₂ extraction preserves thermo-sensitive flavonoids while reducing solvent use [9].
  • Enzymatic pretreatment: Xylanases/arabanases selectively hydrolyze hemicellulose, improving pectin diffusivity. This reduces extraction time by 40% and energy costs by 30% [3] [8].
  • Integrated biorefining: Sequential recovery of polyphenols (phloridzin, quercetin glycosides) before pectin extraction boosts revenue streams. Polyphenol-rich extracts command $50–100/kg versus $10–15/kg for standard pectin [9].

Emerging applications drive market growth:

  • Food systems: Apple pectin stabilizes acidified milk drinks (0.3–0.5% w/v) via electrostatic casein-pectin interactions, preventing whey separation [1].
  • Biomedical engineering: Low-methoxyl apple pectin forms ionotropic hydrogels for wound dressings, leveraging its water-retention and bioactive release properties [7].
  • 3D printing: Pectin-cation mixtures enable extrusion-based bioprinting of scaffolds with tunable viscoelasticity [9].

Despite progress, challenges persist: Pomace’s high water content (70–85%) necessitates immediate drying to prevent microbial spoilage, adding $120–150/ton processing costs [3]. Future innovations require scalable, energy-efficient drying technologies to unlock global pomace potential.

Properties

Product Name

Pectin(fromapple)

IUPAC Name

14-(2,3-dihydroxy-4-methyloxan-2-yl)-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid

Molecular Formula

C47H68O16

Molecular Weight

889.0 g/mol

InChI

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)

InChI Key

IJSPTHZVVHPQQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O

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